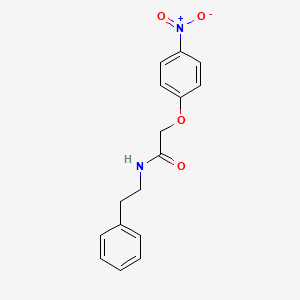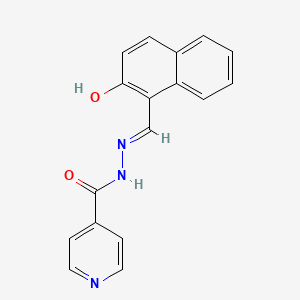
N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the condensation of 2-aminobenzenethiol with cyclopentanone under acidic conditions, followed by oxidation. The reaction conditions often include the use of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to facilitate the coupling and oxidation processes .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale synthesis using similar condensation and oxidation reactions. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence
Mécanisme D'action
The mechanism of action of N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-1,3-benzothiazol-2-amine
- N-cyclopentyl-1,3-benzothiazol-2-amine
- N-cyclopentyl-1,1-dioxo-1,2-benzothiazol-3-amine
Uniqueness
N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
81038-93-9 |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N-cyclopentyl-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C12H14N2O2S/c15-17(16)11-8-4-3-7-10(11)12(14-17)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) |
Clé InChI |
MMPUSYMFMJEXKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B6141408.png)

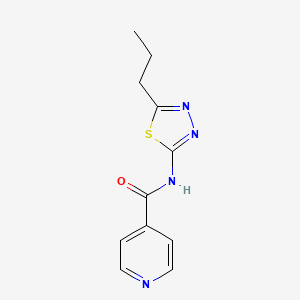
![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
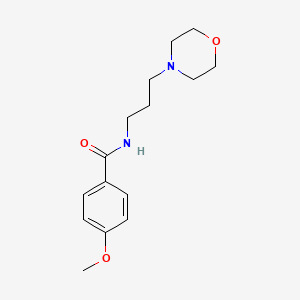
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
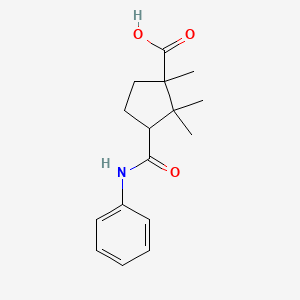

![1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B6141448.png)
![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
